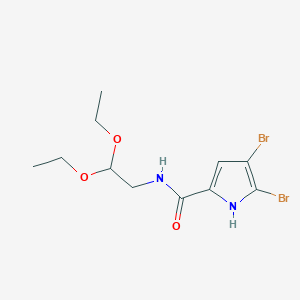

4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide

描述

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a synthetic pyrrole-2-carboxamide derivative characterized by a 2,2-diethoxyethyl substituent on the amide nitrogen. This compound belongs to a broader class of halogenated pyrrole derivatives investigated for their antimicrobial, antitumor, and allosteric modulation properties . The diethoxyethyl group introduces steric bulk and polarity, which may influence solubility, metabolic stability, and target binding compared to simpler substituents.

属性

IUPAC Name |

4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Br2N2O3/c1-3-17-9(18-4-2)6-14-11(16)8-5-7(12)10(13)15-8/h5,9,15H,3-4,6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQASTTUPMECQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)C1=CC(=C(N1)Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,5-Dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with bromine atoms and a diethoxyethyl group. Its molecular formula is C₁₃H₁₈Br₂N₂O₂, and it has a molecular weight of approximately 394.01 g/mol. The presence of the pyrrole moiety is significant as it contributes to the compound's interaction with biological targets.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A notable study investigated derivatives of 1H-pyrrole-2-carboxamide as inhibitors of DNA gyrase , an essential enzyme for bacterial DNA replication. The synthesized compounds exhibited IC₅₀ values ranging from submicromolar to low micromolar concentrations against Escherichia coli DNA gyrase, indicating significant antibacterial activity .

| Compound | Target | IC₅₀ (μM) |

|---|---|---|

| This compound | DNA gyrase | 0.891 - 10.4 |

| Other derivatives | DNA gyrase | 15.9 - 169 |

Inhibition of Adenylyl Cyclase

Another study reported that related pyrrole derivatives inhibited adenylyl cyclase in Giardia lamblia. The mechanism was competitive, suggesting that these compounds could serve as starting points for developing metabolic inhibitors targeting this enzyme . This activity is particularly relevant in treating parasitic infections.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes critical for microbial survival. The binding affinity and inhibition mechanisms were explored through molecular docking studies, which revealed how the compound fits into the active sites of these enzymes .

Study on Antimicrobial Efficacy

A case study focused on the synthesis and evaluation of various pyrrole derivatives against bacterial strains demonstrated that modifications in the side chains significantly influenced antibacterial potency. The study found that compounds with bromine substitutions exhibited enhanced activity compared to their non-brominated counterparts .

Comparative Analysis

A comparative analysis with other known inhibitors showed that while some derivatives had higher activity against DNA gyrase, this compound maintained a favorable profile due to its low cytotoxicity and effective inhibition at lower concentrations .

相似化合物的比较

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Analogues

Target Specificity

- DNA Gyrase Inhibitors : Thiazol-2-yl derivatives exhibit potent activity against bacterial DNA gyrase, with sub-µg/mL MIC values . The diethoxyethyl analogue’s activity remains unconfirmed but may differ due to reduced aromaticity.

- Kinase Inhibitors : Imidazopyridazine-substituted compound 57 shows selectivity for Aurora kinases, highlighting the role of heteroaromatic substituents in kinase binding .

- Neurological Targets : The hydroxypropyl derivative interacts with acetylcholinesterase (AChBP), suggesting utility in neurological disorder research .

准备方法

Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrole formation | 2,5-dimethoxytetrahydrofuran + ethylenediamine | Reflux | 4-6 hours | 70-85 | Based on patent US5041442A |

| Carboxamide formation | Acyl halide + pyrrole | Room temperature | 1-2 hours | 60-75 | Purity depends on recrystallization |

| Bromination | NBS | 0°C to room temp | 2-4 hours | 80-90 | Regioselective at 4,5 positions |

| Diethoxyethyl attachment | Diethoxyethyl halide + pyrrole | Reflux | 4-6 hours | 65-80 | Excess base used for complete substitution |

Key Observations

- The initial pyrrole ring synthesis is robust and reproducible.

- Bromination requires careful temperature control to prevent polybromination.

- The diethoxyethyl group can be attached efficiently via nucleophilic substitution, with yields influenced by the purity of intermediates and reaction conditions.

常见问题

Basic: What are the common synthetic routes for preparing 4,5-dibromo-N-(2,2-diethoxyethyl)-1H-pyrrole-2-carboxamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyrrole core. A general approach includes:

Bromination : Electrophilic bromination of 1H-pyrrole-2-carboxamide derivatives at positions 4 and 5 using brominating agents like NBS (N-bromosuccinimide) or Br₂ in DMF .

Amide Coupling : Reaction of 4,5-dibromo-1H-pyrrole-2-carboxylic acid with 2,2-diethoxyethylamine via activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in dichloromethane or THF .

Protection/Deprotection : Use of diethoxyethyl groups to protect amines during synthesis, followed by acidic or basic workup for deprotection .

Key validation steps include monitoring reaction progress via TLC and confirming purity using HPLC (>95% purity threshold).

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the diethoxyethyl side chain (δ ~3.5–4.5 ppm for ethoxy groups) and pyrrole aromatic protons (δ ~6.5–7.5 ppm). ²D NMR (COSY, HSQC) resolves coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 423.96 for C₁₁H₁₇Br₂N₂O₃) .

- X-ray Crystallography (if applicable): Resolves dihedral angles and hydrogen-bonding networks in the solid state .

Refer to SMILES (O=C(c1cc(Br)c(Br)n1)NCC(OCCOC)) and InChi ( ) for computational validation .

Advanced: How can reaction conditions be optimized for bromination steps using Design of Experiments (DoE)?

Methodological Answer:

DoE methodologies (e.g., fractional factorial design) are applied to optimize bromination efficiency:

- Variables : Temperature (20–60°C), solvent polarity (DMF vs. CHCl₃), stoichiometry (Br₂ equivalents: 2.0–3.0), and reaction time (2–12 hrs).

- Response Metrics : Yield (%) and regioselectivity (4,5-dibromo vs. side products).

- Statistical Analysis : ANOVA identifies critical factors (e.g., excess Br₂ increases yield but risks over-bromination). Central composite designs refine optimal conditions .

Post-optimization, scale-up reactions require adjusting mixing efficiency and heat transfer parameters.

Advanced: What computational strategies predict reactivity and regioselectivity in pyrrole derivatives?

Methodological Answer:

Quantum mechanical calculations (DFT: B3LYP/6-31G*) model electrophilic aromatic substitution (EAS) in bromination:

- Reaction Pathways : Transition state analysis identifies activation barriers for bromination at C4 vs. C5.

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .

- Machine Learning : Train models on historical data (e.g., substituent electronic parameters) to predict regioselectivity for novel analogs .

Integrate computational results with experimental validation via kinetic studies (e.g., in situ IR monitoring).

Advanced: How is bioactivity evaluated for pyrrole carboxamide derivatives?

Methodological Answer:

Bioactivity screening follows standardized protocols:

Antimicrobial Assays :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains. MIC values <12.5 µg/mL indicate potency .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK293) to determine IC₅₀ values, ensuring selectivity (>10-fold difference between antimicrobial and cytotoxic concentrations) .

Structure-activity relationships (SAR) are derived by modifying substituents (e.g., diethoxyethyl vs. hydroxypropyl groups) .

Advanced: What mechanistic insights explain the stability of the diethoxyethyl group under acidic conditions?

Methodological Answer:

The diethoxyethyl moiety’s stability arises from:

- Steric Shielding : Ethoxy groups hinder nucleophilic attack on the adjacent amine.

- Electron Donation : Ether oxygen lone pairs stabilize the carboxamide via resonance.

- Experimental Validation :

Advanced: How are spectroscopic contradictions resolved in structural assignments?

Methodological Answer:

Conflicting NMR/MS data are addressed through:

Isotopic Labeling : ¹³C-labeled intermediates confirm carbon connectivity.

2D NMR : NOESY correlations verify spatial proximity of diethoxyethyl and pyrrole protons .

Comparative Analysis : Match experimental spectra with simulated data (e.g., ACD/Labs or ChemDraw predictions) .

For ambiguous cases, X-ray crystallography provides definitive proof .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

Purification hurdles include:

- Polar Byproducts : Use gradient elution in flash chromatography (hexane/EtOAc → 10–50% EtOAc) to separate carboxamide from unreacted acid.

- High Polarity : Reverse-phase HPLC (C18 column, 60% MeCN/H₂O) resolves closely eluting impurities .

- Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to enhance crystal lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。